molecular formula C27H31Cl2N9O2 B12395904 Fgfr-IN-8

Fgfr-IN-8

Cat. No.: B12395904
M. Wt: 584.5 g/mol
InChI Key: QPGRMRIBWAFOOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fgfr-IN-8 is a potent and selective inhibitor of fibroblast growth factor receptor (FGFR) signaling. FGFRs are a family of receptor tyrosine kinases that play crucial roles in various cellular processes, including cell proliferation, differentiation, migration, and survival. Dysregulation of FGFR signaling is implicated in numerous diseases, including cancers, making FGFR inhibitors like this compound valuable in therapeutic research .

Preparation Methods

The synthesis of Fgfr-IN-8 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically begins with the preparation of a core scaffold, followed by functional group modifications to achieve the desired inhibitor structure. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Fgfr-IN-8 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts.

Scientific Research Applications

Fgfr-IN-8 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study FGFR signaling pathways and their role in various chemical processes.

    Biology: Employed in cell culture studies to investigate the effects of FGFR inhibition on cell proliferation, differentiation, and survival.

    Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases associated with FGFR dysregulation.

    Industry: Utilized in drug discovery and development programs to identify and optimize new FGFR inhibitors.

Mechanism of Action

Fgfr-IN-8 exerts its effects by binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity. This prevents the phosphorylation and activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and migration. By blocking these pathways, this compound can effectively inhibit the growth and survival of cancer cells .

Properties

Molecular Formula

C27H31Cl2N9O2

Molecular Weight

584.5 g/mol

IUPAC Name

4-[2-(2,6-dichloro-3,5-dimethoxyanilino)pyridin-3-yl]-N-[1-(1-propan-2-ylpiperidin-4-yl)pyrazol-4-yl]-1,3,5-triazin-2-amine

InChI

InChI=1S/C27H31Cl2N9O2/c1-16(2)37-10-7-18(8-11-37)38-14-17(13-33-38)34-27-32-15-31-26(36-27)19-6-5-9-30-25(19)35-24-22(28)20(39-3)12-21(40-4)23(24)29/h5-6,9,12-16,18H,7-8,10-11H2,1-4H3,(H,30,35)(H,31,32,34,36)

InChI Key

QPGRMRIBWAFOOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)N2C=C(C=N2)NC3=NC=NC(=N3)C4=C(N=CC=C4)NC5=C(C(=CC(=C5Cl)OC)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.